

2,3-Epoxypropyltrimethylammonium chloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

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Compound Name: 2,3-Epoxypropyltrimethylammonium chloride

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An In-depth Technical Guide to the Chemical Properties of **2,3-Epoxypropyltrimethylammonium Chloride**

Introduction

2,3-Epoxypropyltrimethylammonium chloride, commonly known as Glycidyltrimethylammonium chloride (GTMAC), is a quaternary ammonium compound with significant industrial and research applications.^{[1][2]} Its unique molecular structure, featuring both a highly reactive epoxy group and a permanently cationic quaternary ammonium group, makes it a versatile chemical intermediate.^{[1][3]} This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development. GTMAC is widely used as a cationizing agent for modifying natural and synthetic polymers such as starch, cellulose, and guar gum, particularly in the paper, textile, and water treatment industries.^{[3][4][5]} It is also explored for its use in modifying biomaterials to enhance biocompatibility and for its potential antimicrobial properties.^[1]

Chemical and Physical Properties

2,3-Epoxypropyltrimethylammonium chloride is typically a white to off-white solid or a colorless to pale yellow liquid, depending on its purity and form.^{[4][6]} It is readily soluble in water and polar solvents like alcohols but has limited solubility in nonpolar organic solvents.^{[4][6][7]} The compound is known to be hygroscopic, readily absorbing moisture from the air.^{[3][7]}

Property	Value	Reference(s)
CAS Number	3033-77-0	[1][8]
IUPAC Name	trimethyl(oxiran-2-ylmethyl)azanum;chloride	[1][2]
Molecular Formula	C ₆ H ₁₄ ClNO	[1][2][8]
Molecular Weight	151.63 g/mol	[1][2][8]
Appearance	White to off-white solid; Colorless to light yellow liquid/oil	[3][4][6]
Melting Point	137-140 °C	[3][8]
Density	1.13 g/mL at 20 °C	[8][9]
Refractive Index	1.48	[8][9]
Water Solubility	Miscible / Highly soluble (e.g., 852g/L at 20°C)	[1][4][9]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents.	[4][8]
Storage Temperature	2-8°C	[4][8][10]
SMILES	C--INVALID-LINK-- (C)CC1CO1.[Cl-]	[1][2]
InChI Key	PUVAFTRIIUSGLK- UHFFFAOYSA-M	[1][2]

Molecular Structure and Reactivity

The chemical behavior of GTMAC is dictated by its two primary functional groups: the epoxy (oxirane) ring and the quaternary ammonium group.[1] The molecule contains a stereogenic center at the C2 position of the epoxy ring, meaning it can exist as R and S enantiomers.[1]

Epoxy Group

The three-membered epoxy ring is highly strained, with bond angles of approximately 60° , which is a significant deviation from the ideal 109.5° for sp^3 hybridized carbons.^[1] This ring strain, with an energy of about 13 kcal/mol, makes the epoxy group highly susceptible to nucleophilic attack.^[1] The reaction typically proceeds via an S_N2 mechanism, leading to ring-opening. This high reactivity allows GTMAC to covalently bond with various substrates containing active hydrogens, such as the hydroxyl groups of polysaccharides (starch, cellulose), amines, and thiols.^{[1][3]}

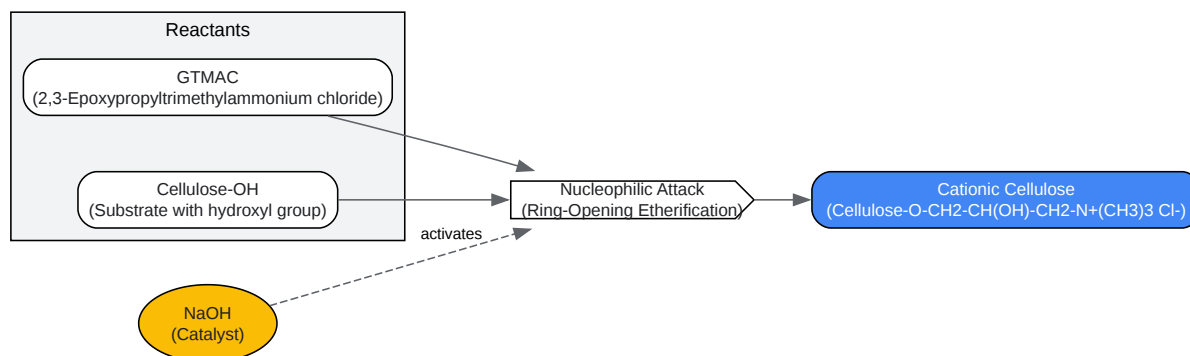
Quaternary Ammonium Group

The quaternary ammonium group consists of a central nitrogen atom bonded to three methyl groups and the epoxypropyl chain.^[1] This group carries a permanent positive charge that is independent of the solution's pH.^[1] This cationic nature is responsible for the compound's high water solubility and its ability to impart a positive charge to other molecules and surfaces.^[1] The thermal stability of this group is notable, with decomposition generally occurring at temperatures above 200°C .^[1]

Key Chemical Reactions

Cationization of Polysaccharides

GTMAC is widely used to cationize starch and cellulose. The reaction involves the nucleophilic attack of the hydroxyl groups on the polysaccharide backbone on one of the carbon atoms of the epoxy ring. This etherification reaction is typically carried out under alkaline conditions, which activate the hydroxyl groups, making them more nucleophilic.^{[11][12]} The result is a polymer with appended quaternary ammonium groups, altering its properties for various applications, such as improved retention in papermaking or for use as a flocculant in water treatment.^{[5][13]}

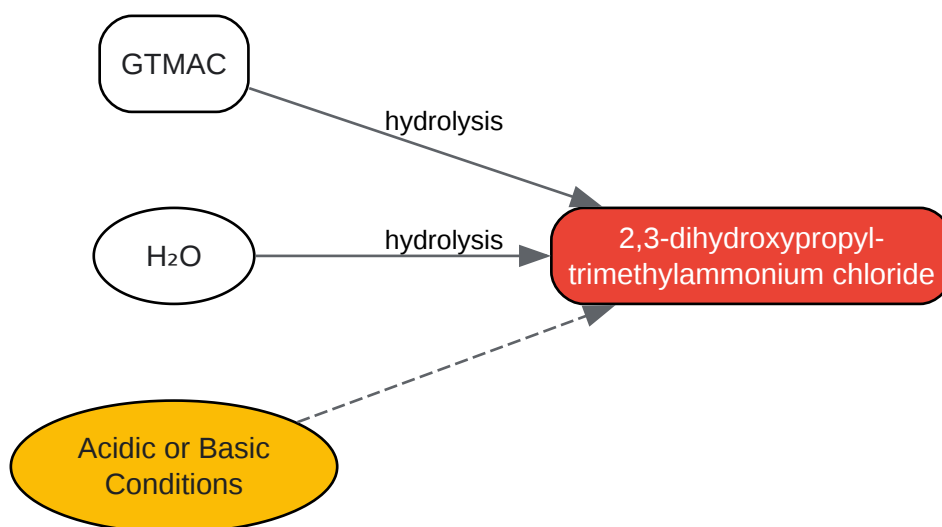


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Caption: Reaction pathway for the cationization of cellulose using GTMAC.

Hydrolysis

In aqueous environments, the epoxy group of GTMAC can undergo hydrolysis to form 2,3-dihydroxypropyltrimethylammonium chloride.[1] This reaction can occur under both acidic and basic conditions and is a common side reaction during cationization processes, reducing the overall efficiency.[1][14] The rate of hydrolysis increases with temperature.



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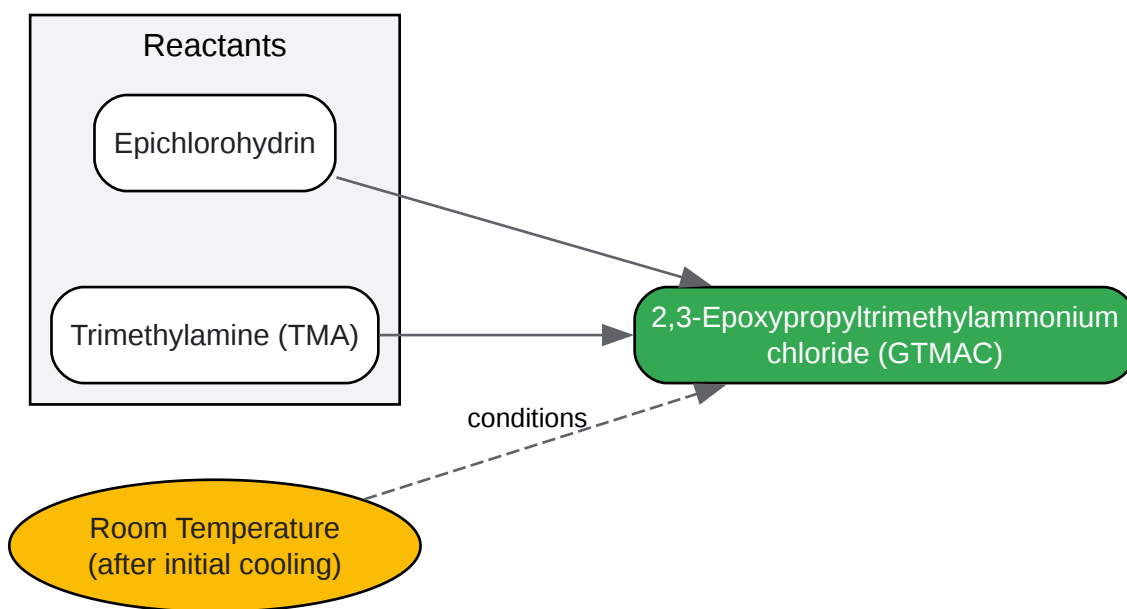
Caption: Hydrolysis of GTMAC to its corresponding diol.

Experimental Protocols

Synthesis of 2,3-Epoxypropyltrimethylammonium Chloride

A common method for synthesizing GTMAC is the reaction of epichlorohydrin with trimethylamine (TMA).^{[4][7][15]}

- Materials: Epichlorohydrin, trimethylamine (can be used as a gas or in an alcohol solution), aprotic solvent (optional, epichlorohydrin can serve as the solvent).^{[7][15]}
- Procedure:
 - A reaction vessel (e.g., a dry, four-necked flask equipped with a stirrer) is placed in an ice-water bath to control the temperature.^[7]
 - Epichlorohydrin is added to the flask and stirred. An excess of epichlorohydrin can be used to act as the solvent.^[7]
 - Trimethylamine (e.g., as an alcohol solution) is added dropwise to the stirred epichlorohydrin over a period of time (e.g., 1 hour) while maintaining a low temperature in the ice-water bath.^[7]
 - After the addition is complete, the reaction is allowed to continue in the ice bath for a short period (e.g., 30 minutes).^[7]
 - The ice bath is then removed, and the reaction mixture is stirred at room temperature (e.g., 25°C) for several hours (e.g., 4.5 hours) to ensure the reaction goes to completion.^{[7][16]}
 - The resulting product, GTMAC, precipitates as a solid. It can be isolated by filtration, washed with a solvent like acetone to remove unreacted starting materials, and then dried under a vacuum.^[7]



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Caption: Synthesis workflow for **2,3-Epoxypropyltrimethylammonium chloride**.

Cationization of Cellulose Fibers

This protocol outlines a general procedure for modifying cellulose with GTMAC.[12][17]

- Materials: Cellulose fibers, GTMAC, Sodium Hydroxide (NaOH), Tetrahydrofuran (THF) or water as a solvent.[12]
- Procedure:
 - Cellulose fibers are suspended in the chosen solvent (e.g., THF to limit hydrolysis side reactions).[12]
 - A concentrated solution of NaOH (e.g., 10 M) is added to the cellulose slurry and stirred for approximately 30 minutes to activate the cellulose by deprotonating the hydroxyl groups.[12]
 - GTMAC is then added dropwise to the reaction mixture.[12]
 - The etherification reaction is allowed to proceed for an extended period (e.g., 15 hours) at a controlled temperature (e.g., 40°C).[12]

- After the reaction period, the process is quenched by adding an acid, such as HCl, to neutralize the excess NaOH.[12]
- The modified cellulose fibers are then collected, washed extensively with water until the pH is neutral, and dried in an oven at a moderate temperature (e.g., 45°C).[12]

Analytical Determination by Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for the analysis of GTMAC and its common byproducts, (3-chloro-2-hydroxypropyl)trimethylammonium chloride and the hydrolysis product (2,3-dihydroxypropyl)trimethylammonium chloride.[18][19]

- Principle: The method separates charged molecules in a capillary filled with an electrolyte buffer under the influence of an electric field. Since GTMAC and its related compounds are UV-inactive, indirect UV detection is employed.[18]
- Methodology:
 - Separation Buffer: A buffer containing a chromophore is used, for example, 180 mM copper(II) sulfate with 4 mM formic acid at pH 3.[18]
 - Detection: The UV-inactive analytes displace the chromophoric buffer ions as they migrate through the capillary. This creates a decrease in UV absorbance, which is detected at a specific wavelength (e.g., 215 nm, with a reference at 300 nm).[18]
 - Quantification: The concentration of each compound is determined by comparing its peak area to that of known standards. This method has shown good agreement with other techniques like ion-pair HPLC.[18]

Safety and Handling

GTMAC is considered a hazardous substance. It can cause skin and eye irritation, and may cause sensitization upon skin contact.[1][4][20] It is also suspected of damaging fertility or the unborn child.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical.[1][4] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] The

recommended storage temperature is between 2-8°C to minimize degradation, as it can hydrolyze over time, especially in aqueous solutions.[4][8]

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- To cite this document: BenchChem. [2,3-Epoxypropyltrimethylammonium chloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210308#2-3-epoxypropyltrimethylammonium-chloride-chemical-properties]

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